molecular formula C9H7N3O2 B11907137 1-Amino-2,7-naphthyridine-4-carboxylic acid

1-Amino-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B11907137
M. Wt: 189.17 g/mol
InChI Key: LRYSCTMRVGKXJF-UHFFFAOYSA-N
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Description

1-Amino-2,7-naphthyridine-4-carboxylic acid (CAS 943991-44-0) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This multifunctional naphthyridine derivative serves as a critical precursor in the synthesis of heterocyclic compounds targeting various kinase enzymes. Its significant research value lies in its application for constructing potent and selective inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [https://pubchem.ncbi.nlm.nih.gov/compound/137679529]. The mechanism of action for derived compounds typically involves competitive binding to the ATP-binding pocket of the target kinase, thereby modulating intracellular signaling pathways implicated in inflammation and oncology. Researchers utilize this building block to develop novel therapeutic candidates for autoimmune, inflammatory, and oncological diseases. The molecule presents multiple vectors for synthetic elaboration, including the carboxylic acid and amino groups, enabling efficient library synthesis for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

1-amino-2,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-8-6-3-11-2-1-5(6)7(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)

InChI Key

LRYSCTMRVGKXJF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,7-naphthyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with malononitrile in the presence of a base can lead to the formation of the naphthyridine ring system . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile are reacted in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthyridines.

Scientific Research Applications

1-Amino-2,7-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with its replication and transcription processes . This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderate in polar solvents (e.g., DMF, DMSO) due to the carboxylic acid group.
  • Stability : Sensitive to prolonged heat and strong acids/bases.
  • Synthesis : Typically synthesized via multi-step routes involving cyclization and functionalization of pyridine precursors, though specific protocols for the 2,7-naphthyridine isomer are less documented compared to 1,8-naphthyridines .

Comparison with Structural Analogs

Methyl-Substituted Derivatives

  • 1-Methyl-2,7-naphthyridine-4-carboxylic Acid (M-488): Structure: Methyl group at position 1 replaces the amino group. Molecular Weight: 188.18 g/mol (C₁₀H₈N₂O₂). Impact: The methyl group reduces polarity, enhancing lipophilicity (LogP +0.3 vs. -0.5 for the parent compound). This modification may improve membrane permeability but could reduce solubility in aqueous media .
  • 4-Methyl-2,6-naphthyridine (M-487) :

    • Structure : Methyl at position 4; lacks the carboxylic acid group.
    • Key Difference : Absence of the carboxylic acid diminishes hydrogen-bonding capacity, limiting its utility in drug design for targets requiring acidic moieties .

Halogenated and Bulky Substituents

  • 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic Acid: Structure: Incorporates a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom. The tetrahydro ring reduces aromaticity, which may alter π-π stacking interactions .
  • 2-Phenyl-1,7-naphthyridine-4-carboxylic Acid :

    • Structure : Phenyl group at position 2.
    • Key Feature : The phenyl group introduces steric bulk and enhances lipophilicity (LogP +1.2), favoring interactions with hydrophobic pockets in enzymes or receptors .

Comparison with Isomeric Naphthyridine Derivatives

1,8-Naphthyridine-3-carboxylic Acid Derivatives

  • Structural Differences : The 1,8-isomer positions the nitrogen atoms at alternate sites, altering electronic distribution.
  • Synthesis: Gould–Jacobs reaction is commonly used, involving cyclization of ethoxy methylene malonate with aminopyridines .
  • Biological Activity: 1,8-Naphthyridine-3-carboxylic acid derivatives exhibit notable antihistaminic activity (e.g., compound 5a, IC₅₀ = 0.8 µM) . In contrast, biological data for 2,7-naphthyridines are sparse, highlighting a research gap.
  • 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic Acid :

    • Key Features : Halogen substitutions (Cl, F) improve metabolic stability and binding affinity. The 4-oxo group enhances resonance stabilization, a feature absent in most 2,7-naphthyridines .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų)
1-Amino-2,7-naphthyridine-4-COOH 174.16 -0.5 2 5 89.2
1-Methyl-2,7-naphthyridine-4-COOH 188.18 +0.3 1 4 65.6
2-Phenyl-1,7-naphthyridine-4-COOH 250.25 +1.2 1 4 65.6
1,8-Naphthyridine-3-COOH (5a) 390.20 +1.5 1 5 78.9

Notes:

  • TPSA (Topological Polar Surface Area) : Lower values correlate with better membrane permeability.
  • LogP : Higher values indicate greater lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

1-Amino-2,7-naphthyridine-4-carboxylic acid is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article aims to summarize the biological activity of this compound, supported by relevant research findings and data tables.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Naphthyridine derivatives have shown significant antimicrobial properties. For instance, compounds within this class can inhibit bacterial DNA gyrase, similar to quinolone antibiotics, which disrupts DNA synthesis in bacteria .
  • Anticancer Activity : Some studies indicate that naphthyridine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. This is particularly evident in liver and breast cancer models where these compounds interfere with key signaling pathways involved in cell growth and survival .

Antimicrobial Activity

A study demonstrated that naphthyridine derivatives exhibited potent antimicrobial effects against various pathogens. The following table summarizes the activity of selected derivatives:

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosa32 µg/mL

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study found that treatment with this compound resulted in:

  • Cell Cycle Arrest : Induction of G1 phase arrest in cancer cell lines.
  • Apoptosis : Increased rates of apoptosis as assessed by flow cytometry.

The following table summarizes the effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that a derivative of naphthyridine significantly improved recovery rates compared to standard antibiotic treatments.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to a marked reduction in tumor size and increased survival rates.

Q & A

Q. What are the established synthetic routes for 1-Amino-2,7-naphthyridine-4-carboxylic acid, and what are their critical reaction conditions?

The synthesis of naphthyridine derivatives often involves multi-step methodologies. For example, analogous 1,8-naphthyridine-3-carboxylic acid synthesis begins with Gould–Jacobs cyclization of 2-aminopyridine with ethoxy methylene malonate, followed by alkylation and hydrolysis . For this compound, a plausible route involves hydrolysis of its ethyl ester precursor (e.g., Ethyl 1-amino-2,7-naphthyridine-4-carboxylate) under basic conditions, as seen in related compounds . Key steps include:

  • Cyclization : Using reflux conditions with phenoxy ether for ring formation.
  • Functionalization : Alkylation at the 1-position with chlorides in DMF using NaH as a base.
  • Hydrolysis : Treatment with aqueous NaOH to yield the carboxylic acid .

Q. How is structural characterization of this compound performed using spectroscopic methods?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and confirm ring structure. For example, aromatic protons in naphthyridines appear as distinct doublets in the 7.5–9.1 ppm range, while carboxylic acid protons are absent (deuterated solvents) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 390.2 for related compounds) confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity and empirical formula .

Advanced Research Questions

Q. What decomposition pathways are plausible for this compound under physiological conditions, and how do pH and solvent influence stability?

While direct data on this compound is limited, studies on structurally similar gem-difluorocyclopropane derivatives (e.g., DFACC) reveal pH-dependent decomposition mechanisms:

  • Base-Catalyzed Ring Opening : At neutral to alkaline pH, the conjugate base undergoes β-fluoride elimination, forming α-keto acid intermediates (e.g., 3-fluoro-2-oxobut-3-enoic acid in DFACC) .
  • Solvent Effects : H2_2O vs. D2_2O alters deuterium exchange rates, affecting product distribution (e.g., 3,3-difluoro-2-oxobutanoic acid forms in H2_2O but not D2_2O) .
  • Half-Life : DFACC decomposes with a half-life of ~4 minutes at pH 7.0, suggesting similar instability for naphthyridine analogs under physiological conditions .

Q. How does this compound interact with PLP-dependent enzymes like ACC deaminase, and what is the inhibition mechanism?

Studies on DFACC, an ACC deaminase inhibitor, provide insights:

  • Reversible Inhibition : DFACC binds with submicromolar affinity (Ki ~0.18 µM), forming a slowly dissociating enzyme-inhibitor complex .
  • Role of α-Amino Group : The amino group is critical for inhibition; N-acetylated derivatives lose activity .
  • Enzyme Kinetics : Lag-phase extension in enzymatic assays suggests competitive inhibition, with koff_{off} values determining residence time .

Q. What computational strategies are employed to predict the bioactivity and binding modes of naphthyridine derivatives?

  • In Silico Docking : Molecular docking with enzymes like dihydroorotate dehydrogenase (DHODH) identifies key interactions (e.g., hydrogen bonding with biphenyl substituents in 1,7-naphthyridine-4-carboxylic acid derivatives) .
  • QSAR Modeling : Correlates substituent effects (e.g., alkyl chain length, aryl groups) with antihistaminic or antimicrobial activity .
  • Solvent-Accessible Surface Area (SASA) : Predicts solubility and membrane permeability for pharmacokinetic optimization .

Methodological Considerations

Q. How are kinetic isotope effects (KIEs) and solvent deuteration used to elucidate decomposition mechanisms?

  • Deuterium Tracer Studies : In DFACC, D2_2O reduces the formation of 3,3-difluoro-2-oxobutanoic acid, confirming solvent-derived proton transfer in the rate-limiting step .
  • KIE Measurement : A normal KIE (kH2O_{H2O}/kD2O_{D2O} >1) indicates proton transfer during ring opening .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Instability : Rapid decomposition necessitates real-time monitoring via stopped-flow NMR or LC-MS .
  • Matrix Effects : Serum proteins may bind the compound, requiring protein precipitation or solid-phase extraction for accurate quantification .

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